![molecular formula C6H8O4 B1313650 (S)-methyl 5-oxotetrahydrofuran-2-carboxylate CAS No. 21461-85-8](/img/structure/B1313650.png)
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate
Overview
Description
“(S)-methyl 5-oxotetrahydrofuran-2-carboxylate” is a chemical compound with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a monoisotopic mass of 144.042252 Da .
Molecular Structure Analysis
The InChI code for “(S)-methyl 5-oxotetrahydrofuran-2-carboxylate” is 1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3 . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis
“(S)-methyl 5-oxotetrahydrofuran-2-carboxylate” has a molecular weight of 144.13 . It is a solid at room temperature .Scientific Research Applications
1. Synthesis of Spirolactones
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate plays a role in the synthesis of spirolactones through 1,3-dipolar cycloadditions. It serves as a chiral dipolarophile, reacting with diazomethane and nitrile oxides to afford spirolactones with significant diastereomeric excess (Pirc et al., 2002).
2. Functionalized Furan Derivatives
This compound is used in the synthesis of functionalized furan derivatives. The process involves deprotonation of cyclopropanes, addition of carbonyl compounds, ring cleavage, and reductive or oxidative work-up, yielding methyl tetrahydrofuran-3-carboxylates or the 5-oxo analogues (Brückner & Reissig, 1985).
3. Synthesis of Heterocyclic Compounds
It also facilitates the synthesis of various heterocyclic compounds. Alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates and subsequent reactions lead to the formation of 1,2,4-triazole-3-thiol derivatives, expanding the range of heterocyclic chemistry (Kochikyan et al., 2008).
4. Synthesis and Biological Activity Studies
Research on methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, closely related to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, has been conducted to evaluate their cytotoxicity against cancer cell lines and bacteria. This highlights the compound's potential in medicinal chemistry and drug development (Phutdhawong et al., 2019).
5. Preparation of Spiro Orthoester Polymers
The compound is instrumental in synthesizing polymers with spiro orthoester side groups. These polymers are synthesized from lactones with methacrylate side groups, showcasing the compound's utility in advanced material science (Zamzow & Höcker, 1994).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
properties
IUPAC Name |
methyl (2S)-5-oxooxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPZLNLFDYSTG-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451596 | |
Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
CAS RN |
21461-85-8 | |
Record name | Methyl (2S)-tetrahydro-5-oxo-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21461-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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